N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a piperidine ring, and an oxalamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 4-methoxybenzyl oxalyl chloride under controlled conditions to form the final oxalamide product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-nitrobenzyl)oxalamide
Uniqueness
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic processes.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-18-6-4-16(5-7-18)13-22-20(25)21(26)23-14-17-8-10-24(11-9-17)15-19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDQSJPGBBSGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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